molecular formula C15H15IN4S B12921739 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- CAS No. 403620-92-8

9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-

Cat. No.: B12921739
CAS No.: 403620-92-8
M. Wt: 410.3 g/mol
InChI Key: FQDJMJLHRAPUJW-UHFFFAOYSA-N
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Description

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-thioguanine: Another purine derivative with anticancer properties.

    6-mercaptopurine: Used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug used in organ transplantation.

Uniqueness

6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylthio and isopropyl groups can enhance its stability and specificity compared to other similar compounds .

Properties

CAS No.

403620-92-8

Molecular Formula

C15H15IN4S

Molecular Weight

410.3 g/mol

IUPAC Name

6-benzylsulfanyl-2-iodo-9-propan-2-ylpurine

InChI

InChI=1S/C15H15IN4S/c1-10(2)20-9-17-12-13(20)18-15(16)19-14(12)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

FQDJMJLHRAPUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)I

Origin of Product

United States

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